Ethyl 4-(4-methoxyphenyl)pent-3-enoate
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Overview
Description
Ethyl 4-(4-methoxyphenyl)pent-3-enoate is an organic compound with the molecular formula C14H18O3. It is an ester derivative of pentenoic acid, featuring a methoxyphenyl group attached to the pent-3-enoate moiety. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-methoxyphenyl)pent-3-enoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-methoxyphenyl)pent-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-4-methoxyphenylpent-3-enoate is reacted with ethyl boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method provides a high yield of the desired ester under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction efficiency and yield. The esterification process is typically carried out in large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of advanced catalysts and automated systems ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenyl)pent-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-(4-methoxyphenyl)pent-3-enoic acid, 4-(4-methoxyphenyl)pent-3-en-2-one.
Reduction: 4-(4-methoxyphenyl)pent-3-en-1-ol, 4-(4-methoxyphenyl)pentane.
Substitution: 4-(4-hydroxyphenyl)pent-3-enoate, 4-(4-aminophenyl)pent-3-enoate.
Scientific Research Applications
Ethyl 4-(4-methoxyphenyl)pent-3-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its ester functionality makes it a versatile intermediate in various synthetic pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its structural features allow for modifications that can enhance its pharmacological properties.
Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its unique chemical properties make it valuable in the formulation of various industrial products.
Mechanism of Action
The mechanism of action of ethyl 4-(4-methoxyphenyl)pent-3-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular membranes can influence cell signaling pathways, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Ethyl 4-(4-methoxyphenyl)pent-3-enoate can be compared with other similar compounds, such as:
Ethyl 4-pentenoate: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
4-(4-methoxyphenyl)pent-3-enoic acid: The carboxylic acid form of the compound, which has different chemical reactivity and biological activity.
The presence of the methoxyphenyl group in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 4-(4-methoxyphenyl)pent-3-enoate, a compound of interest in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound is an ester compound characterized by a pent-3-enoate backbone with a methoxy-substituted phenyl group. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. While specific synthetic methodologies for this compound were not detailed in the search results, similar compounds often employ methods such as Claisen condensation or Michael addition reactions.
Cytotoxicity
Recent studies have highlighted the cytotoxic potential of various derivatives related to this compound. For instance, compounds synthesized from similar structural frameworks have shown significant cytotoxic effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma). The MTT assay is commonly used to evaluate cell viability, indicating that certain derivatives possess IC50 values in the low micromolar range, suggesting potent anti-cancer activity .
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 1 | HepG2 | 0.19 |
Compound 2 | HeLa | 0.18 |
This compound | Not tested | N/A |
Antimicrobial Activity
In addition to cytotoxicity, compounds with similar structures have been evaluated for antimicrobial properties. The presence of the methoxy group is often associated with enhanced biological activity against various pathogens. Studies indicate that certain derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, although specific data for this compound was not available in the search results.
Study on Cancer Cell Lines
A notable study explored the effects of various synthesized compounds on HepG2 and HeLa cells. Among these, compounds featuring similar substituents demonstrated dose-dependent cytotoxicity. The research emphasized that structural modifications significantly influence biological activity, suggesting that this compound could be a candidate for further investigation in cancer therapy .
Antimicrobial Evaluation
In another investigation into antimicrobial efficacy, derivatives were tested against a panel of bacterial strains. Results indicated that certain structural features enhance antibacterial activity, although direct tests on this compound were not documented in the available literature.
Properties
CAS No. |
654640-39-8 |
---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)pent-3-enoate |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(15)10-5-11(2)12-6-8-13(16-3)9-7-12/h5-9H,4,10H2,1-3H3 |
InChI Key |
FTKQTFTWWVHBKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC=C(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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